molecular formula C23H33N3O2 B11362183 3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B11362183
M. Wt: 383.5 g/mol
InChI Key: AJLNVIHIAFEHNA-UHFFFAOYSA-N
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Description

3,6-Dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a cyclohexyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, using cyclohexyl halides and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Piperazine Moiety: The piperazine moiety is typically introduced via nucleophilic substitution reactions, where the piperazine ring is reacted with an appropriate electrophile, such as a halomethyl derivative.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the amine group on the piperazine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The benzofuran core and the piperazine moiety can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Conversion to amines.

    Substitution: Introduction of halogen or alkyl groups at specific positions on the benzofuran or piperazine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It can be used in studies to understand the interaction of similar compounds with biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to receptors or enzymes, altering their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the benzofuran core could interact with various enzymes or receptors involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethyl-1-benzofuran-2-carboxamide: Lacks the cyclohexyl and piperazine groups, potentially resulting in different biological activity.

    N-{[1-(4-Methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide: Similar but without the dimethyl groups, which could affect its chemical reactivity and biological interactions.

    1-Benzofuran-2-carboxamide: A simpler structure that may serve as a precursor or a less active analog.

Uniqueness

The unique combination of the benzofuran core, cyclohexyl group, and piperazine moiety in 3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C23H33N3O2

Molecular Weight

383.5 g/mol

IUPAC Name

3,6-dimethyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H33N3O2/c1-17-7-8-19-18(2)21(28-20(19)15-17)22(27)24-16-23(9-5-4-6-10-23)26-13-11-25(3)12-14-26/h7-8,15H,4-6,9-14,16H2,1-3H3,(H,24,27)

InChI Key

AJLNVIHIAFEHNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC3(CCCCC3)N4CCN(CC4)C)C

Origin of Product

United States

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